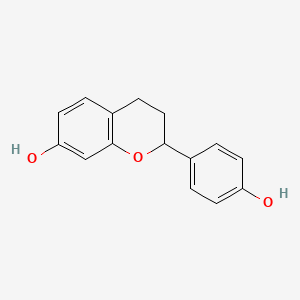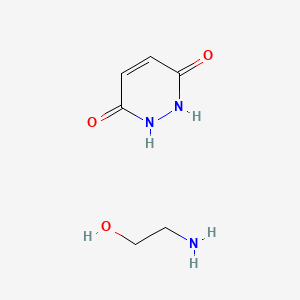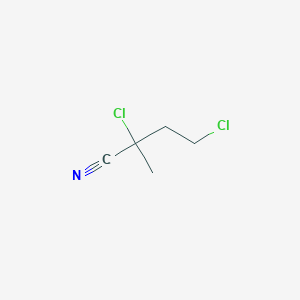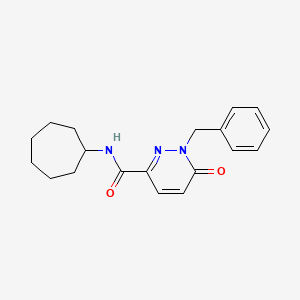![molecular formula C17H17NO4S B14151938 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene CAS No. 88958-90-1](/img/structure/B14151938.png)
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a 3-methylbut-2-en-1-yl chain, which is further connected to a 4-nitrobenzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 3-methylbut-2-en-1-ol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Benzenesulfonyl chloride is reacted with 3-methylbut-2-en-1-ol under reflux conditions to form the intermediate product. This intermediate is then further reacted with 4-nitrobenzene under similar conditions to yield the final product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with amines to form sulfonamide derivatives. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and sulfonamide derivatives.
Scientific Research Applications
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular functions. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as benzenesulfonamide, benzenesulfonic acid, and other benzenesulfonyl derivatives share structural similarities.
Uniqueness: The presence of the 3-methylbut-2-en-1-yl chain and the 4-nitrobenzene ring distinguishes this compound from other benzenesulfonyl derivatives. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
88958-90-1 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-3-methylbut-2-enyl]-4-nitrobenzene |
InChI |
InChI=1S/C17H17NO4S/c1-13(2)12-17(14-8-10-15(11-9-14)18(19)20)23(21,22)16-6-4-3-5-7-16/h3-12,17H,1-2H3 |
InChI Key |
OGGBQVKUESTDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)

![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)



![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)
![2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14151933.png)

![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
